molecular formula C20H21N3O5 B4218456 4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid

4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid

Cat. No.: B4218456
M. Wt: 383.4 g/mol
InChI Key: INPGAXNAYCLGLY-UHFFFAOYSA-N
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Description

4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core Various catalysts and reagents such as metal triflates, sulfamic acid, and oxidizing agents are used in these steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Metal triflates, sulfamic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazolone derivatives .

Scientific Research Applications

4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to tubulin, inhibiting its polymerization and disrupting the cytoskeleton. This action is particularly useful in anticancer therapies, where it can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

    Albendazole: An antiparasitic benzimidazole derivative

Uniqueness

4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of the benzimidazole core with hydroxypropoxy and oxobutanoic acid groups enhances its potential as a therapeutic agent .

Properties

IUPAC Name

4-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c24-15(11-23-13-21-17-3-1-2-4-18(17)23)12-28-16-7-5-14(6-8-16)22-19(25)9-10-20(26)27/h1-8,13,15,24H,9-12H2,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPGAXNAYCLGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)NC(=O)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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